Tricaprin

Cardiovascular Disease Abdominal Aortic Aneurysm Vascular Biology

Procure Tricaprin (C10-TG) as a single-chain MCT for studies requiring precise chain-length specificity. Unlike generic MCT mixtures, tricaprin's unique C10:0 chain length drives PPAR activation and GLP-1 secretion independent of ketosis—effects not replicated by tricaprylin (C8) or trilaurin (C12). Essential for AAA research, TGCV models, and cognitive studies. Verify purity ≥98% with documented chain-length identity.

Molecular Formula C33H62O6
Molecular Weight 554.8 g/mol
CAS No. 621-71-6
Cat. No. B1683028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricaprin
CAS621-71-6
SynonymsTricaprin;  Caprin;  Capric acid triglyceride;  Decanoin, tri-;  Dynasan 110;  Glycerol tricaprate;  Glycerol tricaprin;  Tridecanoin.
Molecular FormulaC33H62O6
Molecular Weight554.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC
InChIInChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3
InChIKeyLADGBHLMCUINGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tricaprin (CAS 621-71-6): A Unique Medium-Chain Triglyceride with Differentiated Therapeutic and Metabolic Properties


Tricaprin (synonyms: glycerol tridecanoate, tridecanoin, C10-TG) is a triglyceride comprising three capric acid (decanoic acid, C10:0) chains esterified to a glycerol backbone . It is a constituent of medium-chain triglyceride (MCT) oils and functions as an orally bioavailable prodrug that undergoes hydrolysis to release decanoic acid, a medium-chain fatty acid (MCFA) . Tricaprin exhibits distinct metabolic and pharmacological properties compared to other MCTs, including a differentiated absorption profile, the capacity to activate peroxisome proliferator-activated receptors (PPARs), and unique effects on GLP-1 secretion and insulin sensitivity, positioning it as a distinct chemical entity for research and clinical applications .

Why Tricaprin Cannot Be Substituted with Generic MCT Blends or Other Medium-Chain Triglycerides


Medium-chain triglycerides (MCTs) are not a uniform class; chain length (C8, C10, C12) critically dictates metabolic fate, ketogenicity, and biological activity. Tricaprin (C10-TG) is metabolized distinctly from tricaprylin (C8-TG) and trilaurin (C12-TG), resulting in a significantly lower ketogenic response but unique effects on glucagon-like peptide-1 (GLP-1) secretion and PPAR activation that are not shared by its analogs . In disease models such as abdominal aortic aneurysm (AAA), tricaprin demonstrates protective efficacy whereas tricaprylin does not . Consequently, substituting tricaprin with a generic MCT mixture or an alternative single-chain triglyceride cannot recapitulate its specific pharmacological profile and may lead to divergent experimental or therapeutic outcomes .

Tricaprin (CAS 621-71-6) Quantitative Differentiation Evidence vs. Comparator Triglycerides


Tricaprin Prevents Abdominal Aortic Aneurysm (AAA) Development and Rupture, Unlike Tricaprylin

In a hypoperfusion-induced AAA rat model, tricaprin (C10-TG) administration significantly suppressed AAA development and completely prevented rupture, whereas tricaprylin (C8-TG) had no significant protective effect . Additionally, regression of established AAA diameter was observed in the tricaprin group after AAA formation .

Cardiovascular Disease Abdominal Aortic Aneurysm Vascular Biology

Tricaprin Is Approximately 3-Fold Less Ketogenic Than Tricaprylin in Humans

A controlled human crossover study comparing the acute ketogenic effects of single-chain MCTs demonstrated that tricaprylin (C8) was approximately three times more ketogenic than tricaprin (C10) under standardized metabolic study day conditions . This difference was attributed to the post-dose increase in plasma octanoate .

Ketosis Metabolism Neuroenergetics

Tricaprin Improves Cognitive Function via GLP-1 Receptor, Independent of Ketosis, Unlike Tricaprylin

In a high-fat diet (HFD)-induced cognitive decline mouse model, both tricaprin (TC10) and tricaprylin (TC8) attenuated cognitive decline. However, TC8 significantly increased blood ketone concentrations, whereas TC10 did not . Instead, TC10 increased plasma GLP-1 concentration, and its cognitive-enhancing effects were blocked by the GLP-1 receptor antagonist exendin(9-39), demonstrating a distinct, GLP-1-dependent mechanism .

Cognitive Function GLP-1 Neuropharmacology

Tricaprin Reduces Myocardial Triglyceride Accumulation and Improves Left Ventricular Function in ATGL-Deficient TGCV Model

In an ATGL-knockout mouse model of triglyceride deposit cardiomyovasculopathy (TGCV), a tricaprin-supplemented diet reduced myocardial triglyceride (TG) accumulation and improved left ventricular function compared to a control diet . This indicates tricaprin can bypass the defective long-chain fatty acid (LCFA) metabolism caused by ATGL deficiency .

Cardiomyopathy Triglyceride Deposit Cardiomyovasculopathy Lipid Metabolism

Tricaprin Utilized More Efficiently Than Tricaprylin for Growth and Survival in Carp Larvae

In a comparative feeding study with carp larvae, diets containing tricaprin (TC10) resulted in significantly higher survival and growth rates compared to tricaprylin (TC8) . This suggests superior metabolic utilization of tricaprin in this species, underscoring the chain-length specificity of MCT metabolism.

Aquaculture Nutrition Lipid Metabolism

Primary Research and Industrial Applications for Tricaprin (CAS 621-71-6) Based on Quantitative Evidence


Abdominal Aortic Aneurysm (AAA) Preclinical Research

Tricaprin is uniquely positioned for preclinical studies of AAA due to its demonstrated ability to prevent aneurysm development and rupture in a hypoperfusion-induced rat model, a protective effect not observed with tricaprylin . Its ability to induce regression of established AAA further supports its use in therapeutic intervention studies .

GLP-1-Mediated Neuroprotection and Cognitive Function Studies

Tricaprin serves as a critical tool for investigating GLP-1-dependent cognitive enhancement independent of ketosis. Its distinct mechanism, confirmed by blockade with a GLP-1 receptor antagonist, allows researchers to dissect the ketotic versus non-ketotic effects of MCTs on brain health .

Triglyceride Deposit Cardiomyovasculopathy (TGCV) Disease Modeling

Tricaprin is a key investigational compound for TGCV, a rare disease characterized by ATGL deficiency. Studies in ATGL-knockout mice demonstrate that tricaprin improves cardiac TG metabolism and left ventricular function, making it essential for research into this intractable condition .

Comparative MCT Metabolism and Aquaculture Nutrition

In comparative nutrition and aquaculture research, tricaprin is the preferred MCT for studying species-specific lipid utilization. Data from carp larvae show that tricaprin supports significantly higher survival and growth rates compared to tricaprylin, highlighting its superior metabolic efficiency in certain biological systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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